N-(1H-1,3-benzodiazol-2-yl)-6-cyanopyridine-3-sulfonamide
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Overview
Description
N-(1H-1,3-benzodiazol-2-yl)-6-cyanopyridine-3-sulfonamide is a heterocyclic compound that combines the structural features of benzimidazole and pyridine. Benzimidazole is known for its presence in various bioactive compounds, including antiulcer, antihypertensive, and anticancer agents . The addition of a sulfonamide group enhances its potential for medicinal applications.
Preparation Methods
The synthesis of N-(1H-1,3-benzodiazol-2-yl)-6-cyanopyridine-3-sulfonamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes.
Introduction of Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chloride under basic conditions.
Chemical Reactions Analysis
N-(1H-1,3-benzodiazol-2-yl)-6-cyanopyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Scientific Research Applications
N-(1H-1,3-benzodiazol-2-yl)-6-cyanopyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as an enzyme inhibitor due to its structural similarity to known inhibitors.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzodiazol-2-yl)-6-cyanopyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. The sulfonamide group enhances its binding affinity and specificity .
Comparison with Similar Compounds
N-(1H-1,3-benzodiazol-2-yl)-6-cyanopyridine-3-sulfonamide can be compared with other benzimidazole derivatives:
N-(1H-1,3-benzodiazol-2-yl)benzamide: This compound has a similar benzimidazole core but lacks the pyridine and sulfonamide groups, making it less versatile.
N-(1H-1,3-benzodiazol-2-yl)carbamate: This compound has a carbamate group instead of a sulfonamide group, which affects its reactivity and applications.
3-(1H-benzimidazol-2-yl)-1H-indazole: This compound has an indazole ring instead of a pyridine ring, leading to different biological activities.
This compound stands out due to its unique combination of structural features, making it a promising candidate for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-6-cyanopyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O2S/c14-7-9-5-6-10(8-15-9)21(19,20)18-13-16-11-3-1-2-4-12(11)17-13/h1-6,8H,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEBPXPBLMMENI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NS(=O)(=O)C3=CN=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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